molecular formula C16H30O3 B12499899 9-Oxohexadecanoic acid CAS No. 54527-30-9

9-Oxohexadecanoic acid

Katalognummer: B12499899
CAS-Nummer: 54527-30-9
Molekulargewicht: 270.41 g/mol
InChI-Schlüssel: KHCDPAZLBSPVSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Oxohexadecanoic acid is a long-chain fatty acid with an aliphatic tail containing sixteen carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxohexadecanoic acid can be achieved through various methods. One common approach involves the oxidation of hexadecanoic acid (palmitic acid) using specific oxidizing agents. The reaction conditions typically include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes. These processes are designed to ensure high yields and purity of the final product. The choice of oxidizing agents and reaction conditions is optimized to achieve efficient conversion of hexadecanoic acid to this compound .

Analyse Chemischer Reaktionen

Types of Reactions

9-Oxohexadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

9-Oxohexadecanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its role in metabolic pathways and as a biomarker for certain diseases.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of surfactants and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 9-Oxohexadecanoic acid involves its interaction with specific molecular targets and pathways. It can modulate various biological processes by:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific keto group at the ninth carbon position, which imparts distinct chemical and biological properties. This structural feature allows it to participate in unique chemical reactions and interact with specific molecular targets, making it valuable in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

54527-30-9

Molekularformel

C16H30O3

Molekulargewicht

270.41 g/mol

IUPAC-Name

9-oxohexadecanoic acid

InChI

InChI=1S/C16H30O3/c1-2-3-4-6-9-12-15(17)13-10-7-5-8-11-14-16(18)19/h2-14H2,1H3,(H,18,19)

InChI-Schlüssel

KHCDPAZLBSPVSE-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC(=O)CCCCCCCC(=O)O

melting_point

73.5 - 74.5 °C

Physikalische Beschreibung

Solid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.